molecular formula C20H19N3O7S B14987557 2-({[(4-methylphenyl)amino](oxo)acetyl}amino)ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

2-({[(4-methylphenyl)amino](oxo)acetyl}amino)ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

Cat. No.: B14987557
M. Wt: 445.4 g/mol
InChI Key: UINICAAPPDWYMC-UHFFFAOYSA-N
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Description

2-{[2-OXO-2-(4-TOLUIDINO)ACETYL]AMINO}ETHYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-2-(4-TOLUIDINO)ACETYL]AMINO}ETHYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The formation of the amide bond involves the reaction of an amine with an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-2-(4-TOLUIDINO)ACETYL]AMINO}ETHYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-OXO-2-(4-TOLUIDINO)ACETYL]AMINO}ETHYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-OXO-2-(4-TOLUIDINO)ACETYL]AMINO}ETHYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Phenylallenyl Phosphine Oxides: Compounds with similar structural motifs used in cycloaddition reactions.

Uniqueness

What sets 2-{[2-OXO-2-(4-TOLUIDINO)ACETYL]AMINO}ETHYL 2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETATE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H19N3O7S

Molecular Weight

445.4 g/mol

IUPAC Name

2-[[2-(4-methylanilino)-2-oxoacetyl]amino]ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate

InChI

InChI=1S/C20H19N3O7S/c1-13-6-8-14(9-7-13)22-19(26)18(25)21-10-11-30-17(24)12-23-20(27)15-4-2-3-5-16(15)31(23,28)29/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)

InChI Key

UINICAAPPDWYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCOC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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